
1,2-Dibromotetrafluorobenzene
概要
説明
1,2-Dibromotetrafluorobenzene is a halogenated aromatic compound with the molecular formula C6Br2F4. It is characterized by the presence of two bromine atoms and four fluorine atoms attached to a benzene ring. This compound is known for its clear, colorless liquid form and is primarily used as an intermediate in various chemical syntheses .
準備方法
1,2-Dibromotetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of tetrafluorobenzene. The reaction typically requires bromine as the brominating agent and is conducted under controlled conditions to ensure selective bromination at the 1 and 2 positions on the benzene ring . Industrial production methods often involve similar bromination reactions, with careful control of temperature and reaction time to optimize yield and purity .
化学反応の分析
1,2-Dibromotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The compound can be reduced to form tetrafluorobenzene derivatives by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions.
科学的研究の応用
1,2-Dibromotetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: This compound is employed in the production of liquid crystal materials and other advanced materials.
作用機序
The mechanism of action of 1,2-Dibromotetrafluorobenzene largely depends on its role as an intermediate in chemical reactions. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .
類似化合物との比較
1,2-Dibromotetrafluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dibromotetrafluorobenzene: Similar in structure but with bromine atoms at the 1 and 3 positions, leading to different reactivity and applications.
1,4-Dibromotetrafluorobenzene: Bromine atoms at the 1 and 4 positions, which also affects its chemical behavior and uses.
1,2,4,5-Tetrabromobenzene: Contains four bromine atoms, resulting in distinct properties and reactivity compared to this compound.
This compound is unique due to its specific arrangement of bromine and fluorine atoms, which imparts particular chemical properties and reactivity patterns .
特性
IUPAC Name |
1,2-dibromo-3,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUWQPTPKNBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)Br)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231968 | |
| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; | |
| Record name | 1,2-Dibromotetrafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
827-08-7 | |
| Record name | 1,2-Dibromotetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-3,4,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMO-3,4,5,6-TETRAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VNG7TXU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the halogen bonding capabilities of 1,2-diiodotetrafluorobenzene compared to 1,2-dibromotetrafluorobenzene in supramolecular chemistry?
A1: Research indicates that while both 1,2-diiodotetrafluorobenzene and this compound possess halogen bonding capabilities, the iodine analogue exhibits significantly stronger interactions. [] This difference in strength directly influences the formation of supramolecular structures. Specifically, 1,2-diiodotetrafluorobenzene can drive the assembly of unique enantiomeric pairs of double helices with 2,2′-bi(1,8-naphthyridine) through robust bifurcated iodine bonds. [] These strong interactions overcome the inherent herringbone packing arrangement of 2,2′-bi(1,8-naphthyridine) and promote a face-to-face π···π stacking pattern. [] In contrast, attempts to synthesize a cocrystal of this compound (or 1,2-dichlorotetrafluorobenzene) with 2,2′-bi(1,8-naphthyridine) under similar conditions were unsuccessful. [] This observation underscores the importance of the halogen bond strength in supramolecular self-assembly processes.
Q2: How can this compound be utilized in the synthesis of extended conjugated systems?
A2: this compound serves as a valuable building block in the synthesis of extended conjugated systems. [] For instance, it acts as a precursor in the preparation of octafluorobiphenyl-2,2′-diylbis(diarylmethylium) dye 2a2+ which can be reversibly transformed into the colorless dihydrophenanthrene donor 1a. [] This dihydrophenanthrene derivative (1a) readily undergoes SNAr reactions with various nucleophiles, allowing for the incorporation of the tetrafluorobiphenyl moiety into larger π-conjugated frameworks. [] This synthetic strategy highlights the versatility of this compound in constructing complex organic materials with tailored electronic properties.
Q3: What insights can nuclear magnetic resonance (NMR) spectroscopy provide regarding the relaxation mechanisms of this compound in viscous solutions?
A3: NMR linewidth analysis of this compound in viscous solutions provides valuable information about its relaxation mechanisms. [] By comparing experimental linewidths with theoretical calculations based on Redfield's theory, researchers can deduce the dominant relaxation pathways. [] Studies have revealed that the relaxation of this compound in viscous solutions is primarily governed by intermolecular interactions rather than intramolecular dipolar couplings. [] This finding implies that the molecule's rotational dynamics are significantly hindered in viscous environments, leading to enhanced intermolecular interactions as the primary source of nuclear spin relaxation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



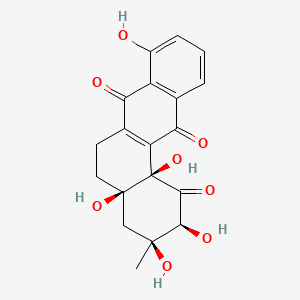




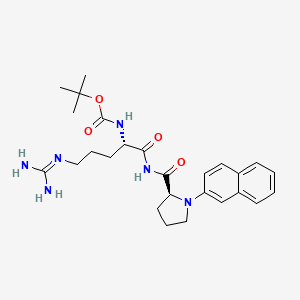
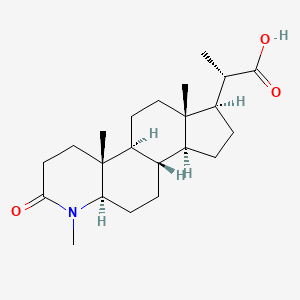
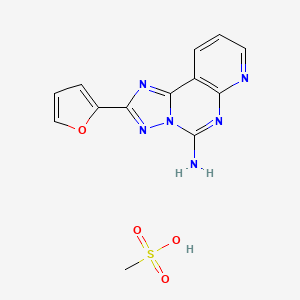
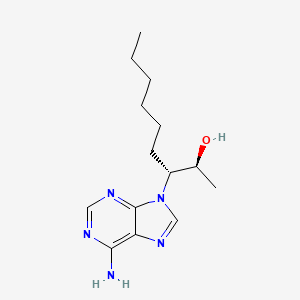



![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)
